molecular formula C11H12ClN3O B1299414 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide CAS No. 80028-68-8

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide

Cat. No.: B1299414
CAS No.: 80028-68-8
M. Wt: 237.68 g/mol
InChI Key: VCSLTUZHPUOJIB-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Fluorescent Staining

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide and its analogues, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This interaction facilitates their use as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. The structural similarity of these compounds to Hoechst 33258 suggests potential applications in radioprotection and as topoisomerase inhibitors, highlighting their importance in drug design and molecular biology research (Issar & Kakkar, 2013).

Chemistry and Biological Activity

The chemistry and properties of benzimidazole derivatives, including this compound, have been extensively reviewed. These compounds exhibit a broad range of biological and electrochemical activities due to their structural variability and potential for functionalization. The review of their chemical behavior and complex formation with various ligands suggests unexplored analogues that could offer new insights into their biological and pharmacological properties (Boča, Jameson, & Linert, 2011).

Antimicrobial Activity

The synthesis and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B have been studied, suggesting the antimicrobial potential of these compounds. The targeted synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-substituted acetamide, based on literature reviews, demonstrated activity against various organisms, including E. coli, P. aeruginosa, S. aureus, and Candida albicans. This suggests that this compound derivatives could be explored for antimicrobial drug development (PatilTejaswini & Amrutkar Sunil, 2021).

Pharmacological Properties

Research on benzimidazole derivatives, including this compound, has shown a wide range of pharmacological activities. These include antihypertensive, diuretic, anorectic, and thermoregulating effects, as well as herbicidal properties. The presence of a pseudothiourea structural unit in these heterocycles has been linked to considerable biological activities, suggesting their potential in the development of new therapeutic agents (Hsu, Ming‐Kuan Hu, & Kang-chien Liu, 2005).

Mechanism of Action

Future Directions

The future directions of research on benzimidazole derivatives are promising. These compounds are being studied for their potential role in precision medicine, from traditional anticancer to precision healthcare .

Biochemical Analysis

Biochemical Properties

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzimidazole ring in its structure allows it to bind to nucleotides and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases and proteases, which are crucial for cellular signaling and metabolism . Additionally, the chloro-acetamide group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function.

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . Furthermore, it can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes, inhibiting their activity by forming covalent bonds with essential amino acid residues . This compound also interacts with DNA and RNA, affecting their stability and function. Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are crucial for understanding its potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth and modulate immune responses without significant toxicity . At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further interact with various biomolecules, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, such as glycolytic enzymes and ATP synthase, altering cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ABC transporters and localized to specific cellular compartments . The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins, which determine its accumulation in tissues and organs .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, such as phosphorylation and acetylation . These modifications play a crucial role in regulating its activity and ensuring its proper function within the cell.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-7-11(16)13-6-5-10-14-8-3-1-2-4-9(8)15-10/h1-4H,5-7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSLTUZHPUOJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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